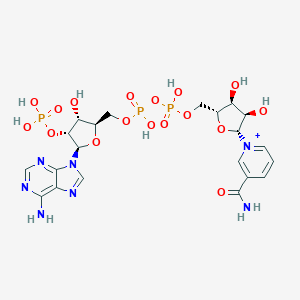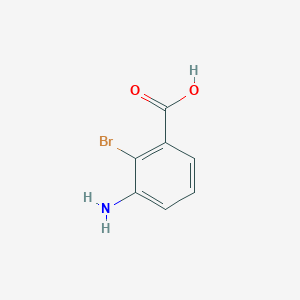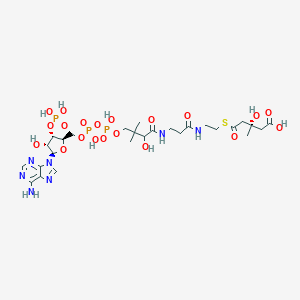
N-(3-Methylphenyl)anthranilic acid
説明
“N-(3-Methylphenyl)anthranilic acid” is a chemical compound with the molecular formula C14H13NO2 . It is an analogue of anthranilic acid, which is a type of amino acid .
Synthesis Analysis
The synthesis of anthranilic acid complexes has been studied extensively. For instance, anthranilic acid complexes of various metals were synthesized and characterized using different techniques . A novel ligand [N-(4-chlorobenzoylamino)-thioxomethyl]anthranilic acid (CBA) was synthesized .
Molecular Structure Analysis
The molecular structure of “N-(3-Methylphenyl)anthranilic acid” consists of a benzene ring attached to a carboxylic acid group and an amine group . The compound has a molecular weight of 227.26 g/mol .
Chemical Reactions Analysis
Anthranilic acid and its derivatives are known to undergo various chemical reactions. For instance, they can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
Physical And Chemical Properties Analysis
“N-(3-Methylphenyl)anthranilic acid” has a molecular weight of 227.26 g/mol. It has a XLogP3 value of 4.7, indicating its lipophilicity. It also has two hydrogen bond donor counts .
科学的研究の応用
Polymorphism Studies
2-(m-Tolylamino)benzoic acid is used in the study of polymorphism in solid-state chemistry. Researchers have discovered multiple polymorphs of this compound, which is significant because different polymorphs can have varied properties and stability . This research is crucial for the development of pharmaceuticals, as different crystal forms can affect the drug’s efficacy and shelf-life.
Medical Applications
This compound is structurally related to fenamic acid derivatives, which have a wide range of medical applications. They are used as non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, antirheumatics, and have potential as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer . The study of 2-(m-Tolylamino)benzoic acid can lead to the development of new medications with improved efficacy and reduced side effects.
Industrial Applications
In the industrial sector, 2-(m-Tolylamino)benzoic acid’s polymorphic properties are of interest for the manufacturing of materials with specific thermal and mechanical characteristics. The ability to control and predict the polymorphic form of a compound is valuable for creating materials with desired properties for various industrial applications .
Environmental Science
The compound’s role in environmental science is linked to its potential use in the synthesis of eco-friendly materials. Its polymorphic nature allows for the creation of materials that can be used in environmental remediation or as part of sustainable manufacturing processes .
Analytical Chemistry
In analytical chemistry, 2-(m-Tolylamino)benzoic acid can be used as a reference compound for calibrating instruments and developing new analytical methods. Its well-characterized polymorphs provide a basis for studying the behavior of similar compounds under various conditions .
Biochemistry Research
The compound is also used in biochemistry research to study the interaction between small molecules and biological systems. Its structural similarity to fenamic acid derivatives, which are known to interact with various enzymes and receptors, makes it a valuable tool for understanding biochemical pathways and designing new bioactive molecules .
将来の方向性
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . This suggests that “N-(3-Methylphenyl)anthranilic acid” and similar compounds could have promising applications in the future.
特性
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)anthranilic acid | |
CAS RN |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of a methyl group, as seen in N-(3-Methylphenyl)anthranilic acid compared to fenamic acid, potentially influence the compound's solid-state properties and why is this important for pharmaceutical development?
A1: The research paper highlights that introducing methyl groups to fenamic acid significantly affects its polymorphic behavior []. Polymorphism refers to a compound's ability to exist in multiple crystal structures with distinct physical and chemical properties, including melting point, solubility, and stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
